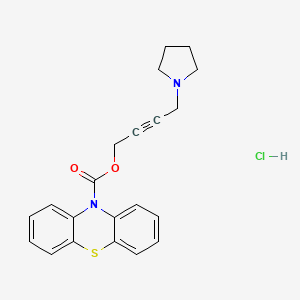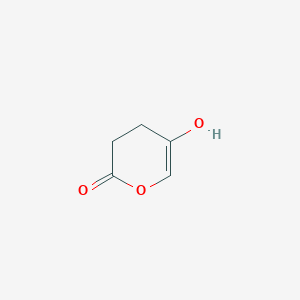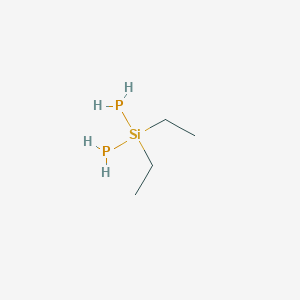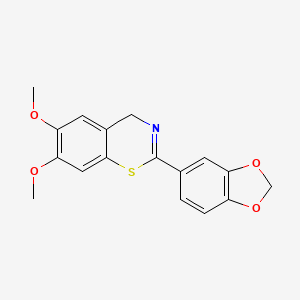
4-Phenyl-2,3-dihydropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenyl-2,3-dihydropyridine is a heterocyclic compound that belongs to the class of dihydropyridines These compounds are characterized by a six-membered ring containing one nitrogen atom and two double bondsDihydropyridines are well-known for their biological activities, particularly as calcium channel blockers, making them significant in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Phenyl-2,3-dihydropyridine can be synthesized using various methods. One common approach is the Hantzsch dihydropyridine synthesis, which involves the cyclization of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction typically occurs under reflux conditions in ethanol or another suitable solvent .
Industrial Production Methods: Industrial production of this compound often involves optimizing the Hantzsch synthesis for large-scale operations. This includes using continuous flow reactors to enhance reaction efficiency and yield. Catalysts such as p-toluenesulfonic acid can be employed to accelerate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Phenyl-2,3-dihydropyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert it to tetrahydropyridine or piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the dihydropyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are used for substitution reactions.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine and piperidine derivatives.
Substitution: Various substituted dihydropyridine derivatives.
Applications De Recherche Scientifique
4-Phenyl-2,3-dihydropyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in studies related to calcium channel modulation and signal transduction.
Medicine: As a calcium channel blocker, it is investigated for its potential in treating hypertension and cardiovascular diseases.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The primary mechanism of action of 4-Phenyl-2,3-dihydropyridine involves its role as a calcium channel blocker. It binds to and inhibits voltage-gated L-type calcium channels on smooth muscle cells of arterial blood vessels. This inhibition prevents calcium ions from entering the cells, leading to vasodilation and a subsequent decrease in blood pressure. The compound’s interaction with these channels reduces vascular resistance and cardiac workload .
Comparaison Avec Des Composés Similaires
Pyridine: A six-membered ring with one nitrogen atom, but without the dihydropyridine’s double bonds.
Piperidine: A fully saturated six-membered ring with one nitrogen atom.
Tetrahydropyridine: A partially saturated six-membered ring with one nitrogen atom and one double bond.
Uniqueness: 4-Phenyl-2,3-dihydropyridine stands out due to its specific structure, which allows it to act effectively as a calcium channel blocker. Its phenyl group enhances its lipophilicity, improving its interaction with lipid membranes and increasing its biological activity compared to other dihydropyridines .
Propriétés
Numéro CAS |
106341-02-0 |
|---|---|
Formule moléculaire |
C11H11N |
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
4-phenyl-2,3-dihydropyridine |
InChI |
InChI=1S/C11H11N/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h1-6,8H,7,9H2 |
Clé InChI |
IYSZUXJTMIETGK-UHFFFAOYSA-N |
SMILES canonique |
C1CN=CC=C1C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![({4-[1-Chloro-2-(phenylsulfanyl)ethyl]phenyl}methyl)(trimethyl)stannane](/img/structure/B14322842.png)


![1,1'-[2-(2,4-Dimethylphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14322872.png)

![(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-3-(4-chlorophenyl)-2-phenylprop-2-enoate;chloride](/img/structure/B14322890.png)

![N'-{4-[(6-Chloro-5-methylpyridazin-3-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14322899.png)

![4-[(Naphthalen-2-yl)methyl]-1,1'-biphenyl](/img/structure/B14322914.png)
![6-[(But-3-yn-1-yl)oxy]-N,N-dimethyl-1,2,4,5-tetrazin-3-amine](/img/structure/B14322918.png)
